(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
(E)-8-((4-(Benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS: 328020-96-8, molecular formula: C₁₅H₁₆N₆O) is a heterobicyclic compound featuring a fused triazolo-triazine core. The molecule incorporates a tert-butyl group at position 6 and an (E)-configured benzyloxybenzylideneamino moiety at position 7.
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-22(2,3)19-20(29)28(21-25-23-15-27(21)26-19)24-13-16-9-11-18(12-10-16)30-14-17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFZGRMIUHNNEF-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolotriazine core, followed by the introduction of the benzyloxybenzylidene and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazolotriazine core.
Substitution: The benzyloxybenzylidene group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets. Key areas of focus include:
- Anticancer Activity : Research indicates that compounds with triazole and triazinone moieties exhibit significant anticancer properties. Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : The presence of the benzyloxy group is associated with anti-inflammatory activity. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : The compound's diverse functional groups may enhance its interaction with microbial targets. Preliminary studies suggest that triazole derivatives can exhibit antimicrobial activity against various pathogens .
Agricultural Applications
The unique chemical structure of (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one also positions it as a candidate for agricultural use:
- Pesticide Development : The compound's ability to disrupt biological processes in pests makes it a potential lead for developing new pesticides. Triazole-based compounds are known for their fungicidal properties and could be modified to enhance efficacy against specific agricultural pathogens .
- Plant Growth Regulators : There is ongoing research into the use of similar compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, which can be beneficial in crop production .
Materials Science
In addition to biological applications, the compound may find utility in materials science:
- Polymer Chemistry : The reactive functional groups present in (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be utilized in the synthesis of novel polymers with tailored properties. Such polymers could be used in coatings or as advanced materials for electronics .
- Nanotechnology : The compound's unique structure may allow it to act as a building block for nanomaterials. Research into the self-assembly of such compounds could lead to advancements in nanotechnology applications .
A study evaluated the biological activity of various triazole derivatives similar to (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one. Results indicated that certain derivatives exhibited submicromolar activity against cancer cell lines and significant anti-inflammatory effects in vitro .
Synthesis and Characterization
The synthesis of this compound typically involves several steps including the formation of the triazole ring followed by functionalization with benzyloxy and tert-butyl groups. Characterization techniques such as NMR and mass spectrometry are utilized to confirm structure and purity .
Mechanism of Action
The mechanism of action of (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved in its mechanism of action include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related triazolo-triazine derivatives:
Key Structural Insights :
- Core Heterocycle : The target compound’s [1,2,4]triazolo[4,3-b][1,2,4]triazine core differs from the [3,4-f]-fused isomer in compound 4 , which impacts electronic distribution and π-stacking efficiency.
- The benzyloxybenzylideneamino moiety introduces a planar aromatic system, favoring π-π interactions absent in sulfur-containing analogues like compound 4 .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Unlike compound 4, which exhibits extensive N-H···N and N-H···O hydrogen bonding (graph set R₂²(9)) , the target compound’s tert-butyl group may reduce hydrogen-bond donor capacity but enhance hydrophobic interactions.
- Thermodynamic Stability: The tert-butyl group confers conformational rigidity, which may improve thermal stability compared to smaller substituents (e.g., methyl or amino groups) .
Biological Activity
The compound (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring system and various functional groups including a benzyloxy group and a tert-butyl substituent. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol.
Biological Activity Overview
Research indicates that compounds similar to (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one exhibit a range of biological activities:
- Antioxidant Activity : The antioxidant properties of triazole derivatives have been documented. For instance, derivatives containing the triazole moiety have shown significant free radical scavenging abilities in various assays .
- Antiproliferative Effects : Some studies have reported that triazole derivatives can inhibit cell proliferation in cancer cell lines. These effects are often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell growth .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Selective MAO-B inhibition has been observed in related compounds , suggesting potential applications in neurodegenerative diseases.
The mechanisms underlying the biological activity of (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be attributed to:
- Competitive Inhibition : Studies indicate that similar compounds exhibit competitive inhibition against target enzymes such as MAO-B. This was demonstrated through kinetic studies where the presence of the compound altered enzyme activity significantly .
- Metal Chelation : Certain derivatives have shown metal chelating properties that contribute to their neuroprotective effects by reducing oxidative stress .
Case Studies and Research Findings
Several studies provide insights into the biological activity of triazole derivatives:
- Antioxidant and Analgesic Activities : Research on Schiff bases derived from 1,2,4-triazole has revealed moderate antioxidant and analgesic activities. These findings suggest that modifications to the triazole structure can enhance biological efficacy .
- MAO Inhibition Studies : A recent study evaluated the MAO-B inhibitory activity of related compounds and found that some exhibited IC50 values lower than established inhibitors like rasagiline. This positions them as promising candidates for further development in treating Parkinson's disease .
- Cytotoxicity Assessments : In vitro studies on cancer cell lines have demonstrated that certain triazole derivatives can induce cytotoxic effects through apoptosis pathways. The specific pathways activated by these compounds warrant further investigation to understand their full therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antiproliferative | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Competitive MAO-B inhibition |
Table 2: Comparative IC50 Values for MAO-B Inhibitors
Q & A
Q. What are the standard synthetic routes for preparing (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A general synthesis involves refluxing a substituted benzaldehyde derivative (e.g., 4-benzyloxybenzaldehyde) with a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst. Key parameters include:
- Reaction Time : 4–6 hours under reflux .
- Solvent Removal : Reduced-pressure evaporation to isolate the Schiff base intermediate.
- Cyclization : Subsequent steps may involve thermal or acid-catalyzed cyclization to form the triazolo-triazine core. Optimization can be achieved by varying temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst concentration .
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate cyclization but may degrade sensitive groups. |
| Catalyst (AcOH) | 3–5 drops | Excess acid may protonate the amine, reducing reactivity. |
| Solvent | Ethanol/DMF | Polar aprotic solvents (DMF) enhance solubility of intermediates. |
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the Schiff base geometry (E-configuration) and tert-butyl group integrity. Aromatic proton signals in the 7.2–8.1 ppm range indicate benzylidene linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 487.18) .
- X-ray Crystallography : Resolves the triazolo-triazine core’s planar conformation and non-covalent interactions (e.g., π-stacking) .
- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its interaction with enzymatic targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases, as triazolo-triazines are known to modulate these enzymes. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to ATP-binding pockets .
- In Vitro Assays :
- Kinase Inhibition : Measure IC values via fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Use microbroth dilution (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cellular Uptake : Track intracellular accumulation using fluorescent derivatives (e.g., BODIPY tagging) .
Q. What computational strategies can elucidate the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability .
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. benzyl) with bioactivity using descriptors like LogP and polar surface area .
Q. How can contradictory data in biological assays (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and ionic strength to minimize variability .
- Validate Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target cytotoxicity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO concentration) and cell passage number .
Q. What methodologies assess the compound’s environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 3–9 (37°C) and monitor degradation via LC-MS. The benzylidene group is susceptible to acidic cleavage .
- Photodegradation : Expose to UV-Vis light (254–365 nm) and identify byproducts (e.g., triazine ring-opening products) .
- Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (EC) and bioaccumulation potential .
Q. How can structure-activity relationships (SAR) guide the modification of this compound’s core scaffold?
- Methodological Answer :
- Core Modifications : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration .
- Benzylidene Tuning : Introduce electron-withdrawing groups (e.g., nitro) on the benzyloxy moiety to stabilize the Schiff base and improve metabolic stability .
- Heterocycle Fusion : Explore [1,2,4]triazolo[4,3-a]pyrazinone derivatives to modulate ring strain and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
